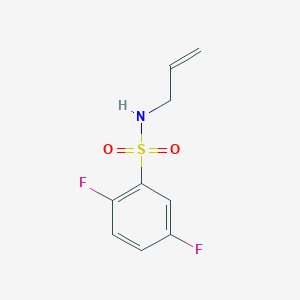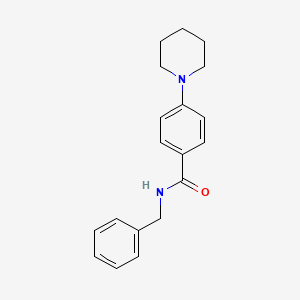![molecular formula C22H19N3O3 B4575414 2-hydroxy-5-(naphthalen-1-yl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4575414.png)
2-hydroxy-5-(naphthalen-1-yl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Vue d'ensemble
Description
2-hydroxy-5-(naphthalen-1-yl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(1H)-ones. This compound features a unique structure with a naphthalene ring, a tetrahydrofuran moiety, and a pyrido[2,3-d]pyrimidin-4(1H)-one core. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of the naphthalene ring and the pyrido[2,3-d]pyrimidin-4(1H)-one core suggests potential interactions with biological macromolecules.
Medicine
In medicine, such compounds are often explored for their therapeutic potential. They may act on specific molecular targets, such as kinases or receptors, to modulate biological pathways involved in disease.
Industry
Industrially, these compounds can be used in the development of new materials, such as organic semiconductors or dyes, due to their unique electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-(naphthalen-1-yl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrido[2,3-d]pyrimidin-4(1H)-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Naphthalene Ring: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Attachment of the Tetrahydrofuran Moiety: This can be done through nucleophilic substitution or other suitable organic transformations.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the pyrido[2,3-d]pyrimidin-4(1H)-one core or the naphthalene ring, potentially forming dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the naphthalene ring or the pyrido[2,3-d]pyrimidin-4(1H)-one core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce dihydropyrido[2,3-d]pyrimidin-4(1H)-ones.
Mécanisme D'action
The mechanism of action of 2-hydroxy-5-(naphthalen-1-yl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include kinases, which are enzymes that transfer phosphate groups, or G-protein coupled receptors, which are involved in signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-hydroxy-5-(phenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but with a phenyl group instead of a naphthalene ring.
2-hydroxy-5-(naphthalen-1-yl)-1-(methyl)pyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but with a methyl group instead of a tetrahydrofuran moiety.
Uniqueness
The uniqueness of 2-hydroxy-5-(naphthalen-1-yl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one lies in its combination of structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
5-naphthalen-1-yl-1-(oxolan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c26-21-19-18(17-9-3-6-14-5-1-2-8-16(14)17)10-11-23-20(19)25(22(27)24-21)13-15-7-4-12-28-15/h1-3,5-6,8-11,15H,4,7,12-13H2,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLQBMVKAOJKOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-(4-chlorophenyl)-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4575341.png)
![N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)piperidine-3-carboxamide](/img/structure/B4575347.png)

![N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4575363.png)
![5-bromo-N'-{5-bromo-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}-2-hydroxybenzohydrazide](/img/structure/B4575371.png)
![1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4575386.png)
![ethyl 4-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4575391.png)

![N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE](/img/structure/B4575399.png)
![N-(3,4-DIMETHOXYPHENETHYL)-N-[(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYL]AMINE](/img/structure/B4575407.png)

![N-(3,5-dimethylphenyl)-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4575420.png)
![3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4575426.png)
![N,N'-[(3-phenoxyphenyl)methylene]dibenzamide](/img/structure/B4575442.png)
